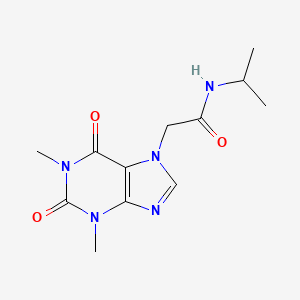

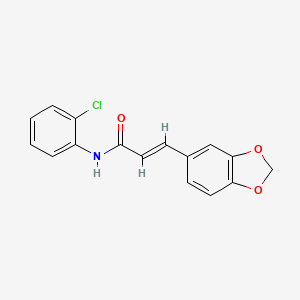

![molecular formula C24H22F3NO4 B5551921 7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds and using protective groups and strategic functionalization to build the target structure. For example, the synthesis of quinoline derivatives typically involves the Friedel–Crafts reaction, cyclization, and substitution reactions. One study on the synthesis of related quinoline compounds utilized methanesulfonyl as a protective group for the phenolic hydroxy group, enabling a simpler synthetic route with high yield through the Krohnke reaction followed by cyclization with hydrazine, forming novel compounds (Mizuno et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including conformational studies and bond lengths, is crucial for understanding their reactivity and interaction with biological targets. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used computational methods to predict and analyze the molecular structure, electronic properties, and spectroscopic characteristics of these compounds. For instance, DFT and TD-DFT calculations have been used to determine structural parameters and spectroscopic characterization of quinoline derivatives, providing insights into their electronic structure and potential biological activity (Wazzan et al., 2016).

科学的研究の応用

Electronic Materials Development

One significant application area of quinoxaline derivatives, similar in structure to the mentioned compound, is in the development of materials for electronic devices. For example, a study by Yin et al. (2016) on quinoxaline-containing compounds demonstrated their utility as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds exhibit favorable electron affinity and good thermostability, leading to improved performance in PhOLEDs, including high current efficiency and quantum efficiency with minimal roll-offs at high luminance. This research highlights the potential of quinoxaline derivatives in enhancing the efficiency and stability of electronic devices (Yin et al., 2016).

Anticancer Agents

In the medical field, derivatives structurally related to "7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" have been explored for their anticancer properties. Chen et al. (2013) designed and synthesized 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, showing potent cytotoxicity against various tumor cell lines. Notably, one compound demonstrated significant cytotoxicity at sub-micromolar levels and induced cell cycle arrest and apoptosis in cancer cells. This finding positions such quinoline derivatives as promising leads for the development of new anticancer drugs (Chen et al., 2013).

Structural and Computational Chemistry

Quinoxaline derivatives also play a role in structural and computational chemistry research, offering insights into molecular structure, spectroscopic characterization, and electronic properties. Wazzan et al. (2016) conducted a comprehensive study on the structural parameters, spectroscopic characteristics, and NLO properties of quinoxaline derivatives, providing valuable information on their potential biological and corrosion inhibition applications (Wazzan et al., 2016).

特性

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3NO4/c1-31-20-8-7-13(11-21(20)32-2)14-9-18-23(19(29)10-14)16(12-22(30)28-18)15-5-3-4-6-17(15)24(25,26)27/h3-8,11,14,16H,9-10,12H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGZNQWPYKTSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)